1-(6-Morpholinopyridin-3-yl)ethanone

Overview

Description

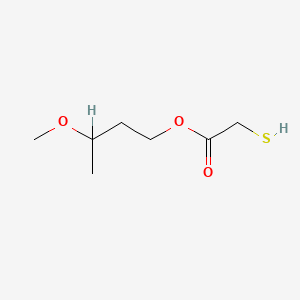

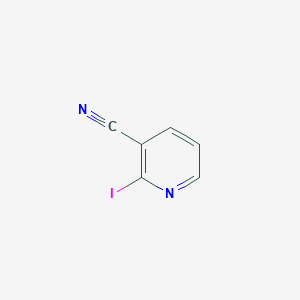

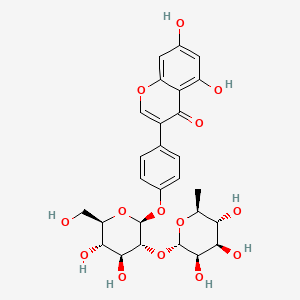

“1-(6-Morpholinopyridin-3-yl)ethanone” is a chemical compound with the molecular formula C11H14N2O2 . Its average mass is 206.241 Da and its mono-isotopic mass is 206.105530 Da .

Synthesis Analysis

While specific synthesis methods for “1-(6-Morpholinopyridin-3-yl)ethanone” were not found, related compounds have been synthesized through various processes . For instance, a process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of Etoricoxib, has been described . Another process involves a five-step method for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulfonyl)phenyl]ethanone .Molecular Structure Analysis

The molecular structure of “1-(6-Morpholinopyridin-3-yl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Morpholinopyridin-3-yl)ethanone” include a molecular weight of 206.2400 g/mol . It is recommended to be stored at ambient temperature .Scientific Research Applications

Microwave-Assisted Synthesis and Characterization

A study by Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases derived from 4-hydroxyacetophenone, showcasing a novel alternative for the synthesis of mono- and disubstituted derivatives. This method is highlighted by its short reaction time and environmental friendliness. The compounds synthesized were thoroughly characterized, including the determination of molecular structures via X-ray crystallography, indicating strong intramolecular hydrogen bonding in morpholine-containing derivatives (Aljohani et al., 2019).

Antibacterial Activity of Novel Pyrimidines and Thiazolidinones

Merugu et al. (2010) reported the synthesis of novel pyrimidines and thiazolidinones starting from 1-(4-morpholinophenyl)ethanone, under microwave irradiation, leading to compounds with promising antibacterial activity. This study underscores the potential of morpholine derivatives in developing new antibacterial agents (Merugu et al., 2010).

Corrosion Inhibition Studies

Das et al. (2017) synthesized cadmium(II) Schiff base complexes, including morpholine derivatives, demonstrating their application as corrosion inhibitors on mild steel. The study provides a bridge between coordination chemistry and materials science, especially in corrosion engineering (Das et al., 2017).

Molecular Docking and Antibacterial Activity

A study by Khumar et al. (2018) synthesized novel pyrazole derivatives starting from morpholine-containing chalcones, showcasing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were also subjected to molecular docking studies, providing insights into their potential mode of action (Khumar et al., 2018).

Anti-inflammatory Activity of Thiophene Derivatives

Helal et al. (2015) reported on the synthesis and anti-inflammatory activity of thiophene derivatives starting from 1-(4-morpholinophenyl)ethanone. This work highlights the therapeutic potential of morpholine derivatives in developing anti-inflammatory drugs (Helal et al., 2015).

Safety and Hazards

Future Directions

While specific future directions for “1-(6-Morpholinopyridin-3-yl)ethanone” were not found, research into related compounds suggests potential applications in the development of new drugs . For instance, quinolinyl-pyrazoles, which share structural similarities with “1-(6-Morpholinopyridin-3-yl)ethanone”, have been studied for their antimicrobial and antitubercular properties .

Mechanism of Action

Target of Action

A structurally similar compound, abt-702, is known to inhibit adenosine kinase (ak), the primary metabolic enzyme for adenosine . Adenosine is an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .

Mode of Action

Based on the action of the structurally similar compound abt-702, it can be inferred that 1-(6-morpholinopyridin-3-yl)ethanone might interact with its target, potentially ak, to increase extracellular adenosine concentrations at sites of tissue trauma .

Biochemical Pathways

The structurally similar compound abt-702 is known to affect the adenosine pathway by inhibiting ak, thereby increasing extracellular adenosine concentrations .

Pharmacokinetics

The structurally similar compound abt-702 is known to be orally active , suggesting that 1-(6-Morpholinopyridin-3-yl)ethanone might also have good bioavailability.

Result of Action

The structurally similar compound abt-702 is known to reduce cellular excitability at sites of tissue injury and inflammation, suggesting that 1-(6-morpholinopyridin-3-yl)ethanone might have similar effects .

properties

IUPAC Name |

1-(6-morpholin-4-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDRYHNFFIICNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443057 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Morpholino-3-pyridinyl)-1-ethanone | |

CAS RN |

265107-43-5 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)